

Spectroscopic Profile of 2-Bromo-1-indanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-indanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-1-indanol**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **2-Bromo-1-indanol** is significantly aided by ^1H and ^{13}C NMR spectroscopy. The data presented here was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d_6), a common solvent for NMR analysis.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Bromo-1-indanol** reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Aromatic Protons	7.23 - 7.35	m	-
CH-OH	5.10	d	J = 6.6 Hz
CH-Br	4.33	ddd	J = 7.1, 6.8, -16.4 Hz
OH	5.99	d	J = 6.6 Hz
CH ₂	3.10, 3.56	m	-

Table 1: ¹H NMR chemical shifts and coupling constants for **2-Bromo-1-indanol** in DMSO-d₆.
[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of **2-Bromo-1-indanol**. The chemical shifts for each carbon atom are summarized below.

Carbon Assignment	Chemical Shift (ppm)
Aromatic C-H	124.5, 125.3, 127.1, 128.2
Aromatic Quaternary C	140.8, 143.1
CH-OH	78.1
CH-Br	55.9
CH ₂	38.7

Table 2: ¹³C NMR chemical shifts for **2-Bromo-1-indanol** in DMSO-d₆.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Bromo-1-indanol** was obtained using the Potassium Bromide (KBr) wafer technique.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3050	Medium	Aromatic C-H stretch
~2900	Medium	Aliphatic C-H stretch
~1600, ~1480	Medium-Strong	Aromatic C=C skeletal vibrations
~1050	Strong	C-O stretch (secondary alcohol)
~750	Strong	C-H out-of-plane bend (aromatic)
~650	Medium	C-Br stretch

Table 3: Characteristic IR absorption peaks for **2-Bromo-1-indanol**.

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra presented in this guide.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-Bromo-1-indanol** is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is transferred to a clean, dry 5 mm NMR tube.
- The tube is capped and gently agitated to ensure a homogeneous solution.

Data Acquisition:

- ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AC-300.[2]

- The spectra are typically acquired at room temperature.
- The chemical shifts are referenced to the residual solvent peak of DMSO-d₆.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Approximately 1-2 mg of finely ground **2-Bromo-1-indanol** is mixed with about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
- The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.
- A portion of the powdered mixture is placed into a pellet-forming die.
- The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.

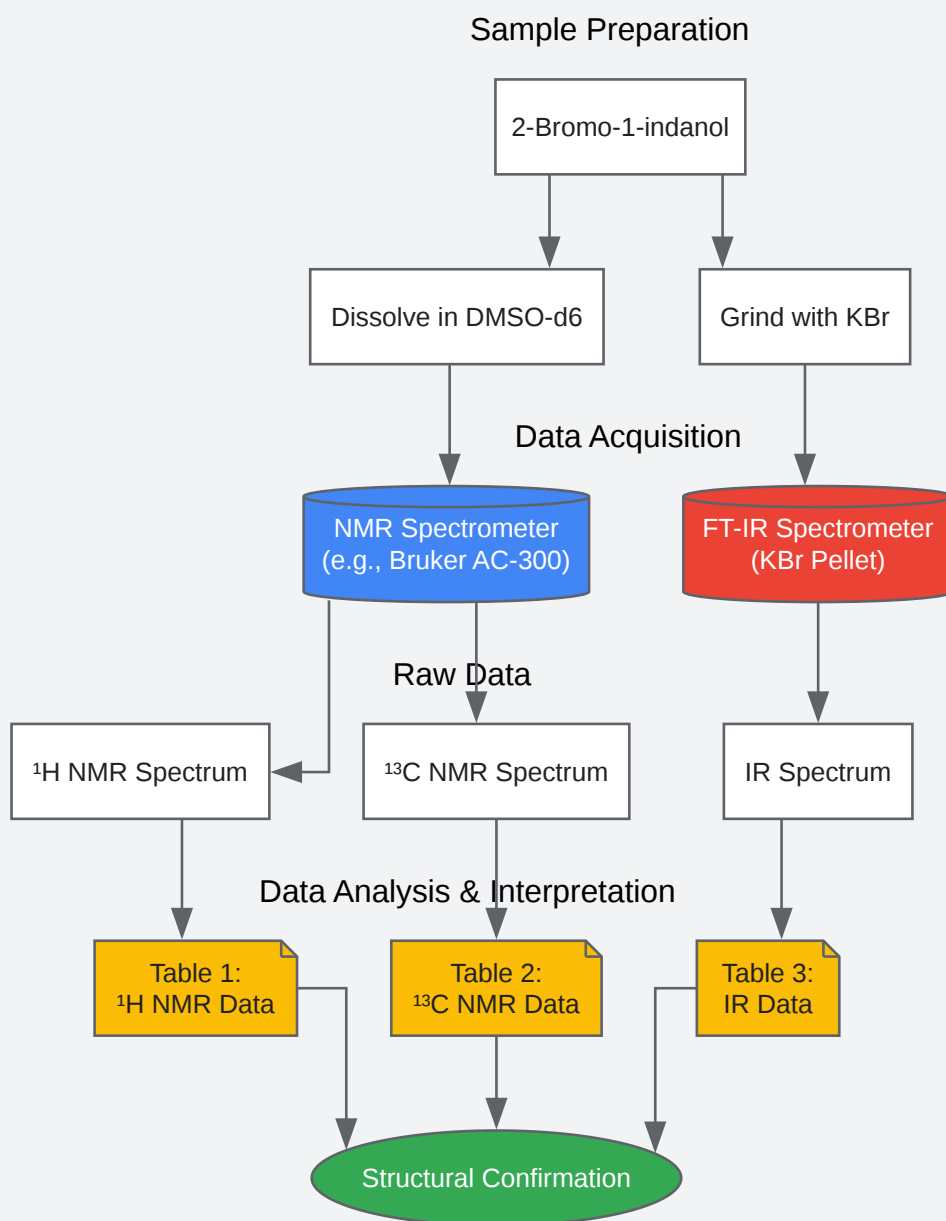
Data Acquisition:

- The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
- A background spectrum of a pure KBr pellet is recorded.
- The sample spectrum is then recorded and the background is automatically subtracted.

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data for **2-Bromo-1-indanol** can be visualized as a logical workflow.

Spectroscopic Analysis Workflow for 2-Bromo-1-indanol

[Click to download full resolution via product page](#)Caption: Workflow for the spectroscopic analysis of **2-Bromo-1-indanol**.

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References

- 1. 2-Bromo-1-indanol(5400-80-6) ¹H NMR spectrum [chemicalbook.com]
- 2. 2-Bromo-1-indanol | C₉H₉BrO | CID 95444 - PubChem [pubchem.ncbi.nlm.nih.gov]
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